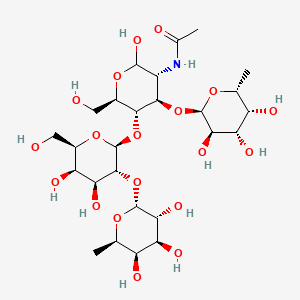
Diglycylethylenediamine, Dihydrochloride Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diglycylethylenediamine, Dihydrochloride Salt is a biochemical compound used for proteomics research . It has a molecular formula of C6H14N4O2•2HCl .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H14N4O2•2HCl . This indicates that the compound consists of 6 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 2 chlorine atoms .Wissenschaftliche Forschungsanwendungen
1. Analytical Chemistry and Detection Methods
N-(1-naphthyl) ethylenediamine dihydrochloride (NEDC) has been utilized in the field of analytical chemistry, specifically as a matrix for the detection of glucose in rat brain microdialysates by matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). NEDC demonstrates strong ultraviolet absorption, high salt tolerance, and minimal interference in the low molecular weight region, making it an effective tool for sensitive detection of small molecules like glucose and amino acids in high ionic strength solutions (Chen et al., 2012).
2. Chemical Reactions and Synthesis
Diglycylethylenediamine, dihydrochloride salt, plays a role in the chemical synthesis process. An example includes its involvement in the deacylation of unactivated amides to yield corresponding amines. This process is facilitated by the combination of an ammonium salt and ethylenediamine, and it tolerates a wide range of functional groups, making it a versatile component in organic synthesis (Shimizu et al., 2012).
3. Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies have been conducted on solid 1,2-ethylenediamine dihydrochloride salt to understand its structural properties. Raman and FTIR spectroscopy, coupled with ab initio molecular orbital calculations, have been used for these studies, providing insights into the conformational preferences of these biologically relevant linear polyamines in the solid state (Amado et al., 2004).
4. Pharmaceutical and Biological Research
In pharmaceutical and biological research, ethylenediammonium salts have been synthesized and characterized, including their molecular structures, for potential applications in drug formulations. These salts have been used to modulate solubility, stability, toxicity, and hygroscopicity of products, contributing significantly to drug and food formulations (Yamin et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-N-(1,4-diamino-3-oxobutan-2-yl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.2ClH/c7-1-4(5(11)2-8)10-6(12)3-9;;/h4H,1-3,7-9H2,(H,10,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAVCOAEETZHFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)CN)NC(=O)CN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














